5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a synthetic organic compound known for its unique chemical structure and versatile applications in various scientific fields. Its complex arrangement of benzyl, benzimidazole, and pyridinone groups makes it an interesting subject for research and development.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
As an indole derivative , it may interact with its targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone generally involves multiple steps. The process starts with the preparation of the benzimidazole nucleus, followed by the introduction of the dichlorobenzyl group. The final step involves the addition of the pyridinone moiety. Typical reaction conditions include the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: : Industrial-scale production often employs continuous flow reactors and automated systems to optimize the synthesis process. Advanced techniques like microwave-assisted synthesis and catalytic methods are used to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction of the pyridinone group can lead to the formation of dihydropyridinone derivatives.
Substitution: : Substitution reactions can occur at the benzimidazole and pyridinone rings, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, amines, and thiols under acidic or basic conditions.
Major Products Formed
Oxidized benzimidazole derivatives.
Reduced pyridinone compounds.
Substituted benzimidazole and pyridinone derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Research explores its potential as a biochemical probe for studying enzyme interactions and cell signaling pathways.
Medicine: : Investigated for its antimicrobial, antifungal, and anticancer properties due to its unique chemical structure.
Industry: : Utilized in the development of new materials, including polymers and nanomaterials, thanks to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-[1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
5-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Uniqueness: : 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone stands out due to the specific positioning and types of substituents on the benzimidazole and pyridinone rings, which confer unique chemical and biological properties not found in its analogs.
This intricate structure influences its reactivity and interaction with biological targets, making it a compound of high interest in various scientific disciplines.
Properties
IUPAC Name |
5-[1-[(3,4-dichlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O/c1-12-7-18-19(8-13(12)2)26(11-14-3-5-16(22)17(23)9-14)21(25-18)15-4-6-20(27)24-10-15/h3-10H,11H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOIDJUDKHGTAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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